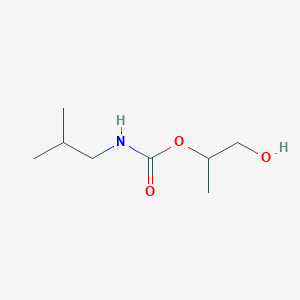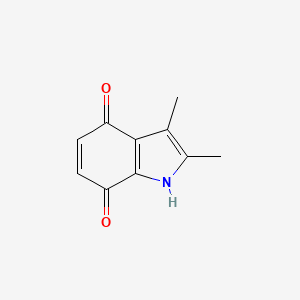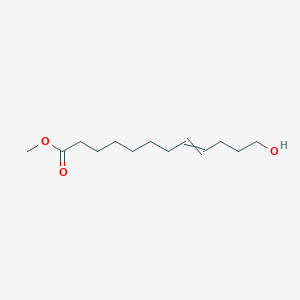![molecular formula C13H12O2S2 B14513426 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62687-96-1](/img/structure/B14513426.png)
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a thiophene ring, which is further modified by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is first synthesized and methylated at the 5-position.
Attachment of the Sulfanyl Group: The methylated thiophene is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Coupling with Benzoic Acid: The resulting thiophene derivative is coupled with benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products or modified benzoic acids.
Substitution: Various substituted thiophene or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its overall effect.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid: Similar structure with a methylated furan ring.
Uniqueness
2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62687-96-1 |
|---|---|
Fórmula molecular |
C13H12O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[(5-methylthiophen-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C13H12O2S2/c1-9-6-7-12(17-9)16-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
AKFDGTHSNSIVER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)SCC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


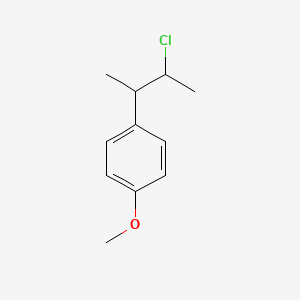
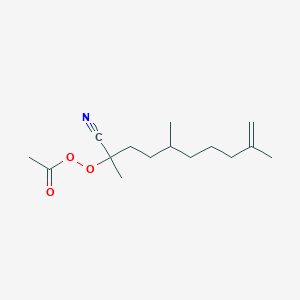
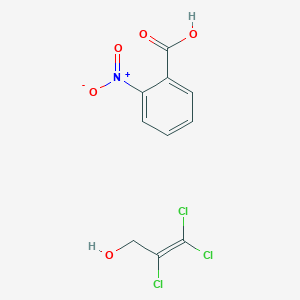
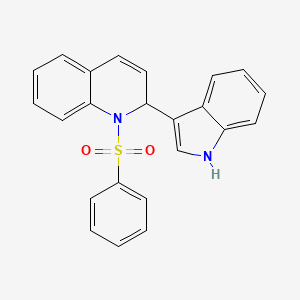
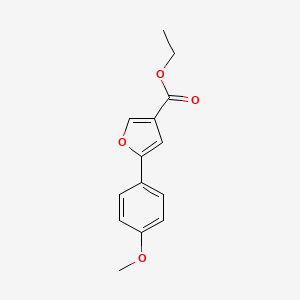
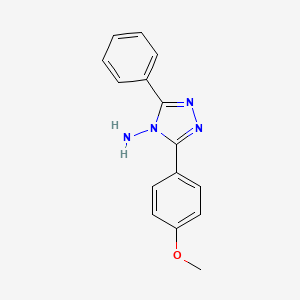
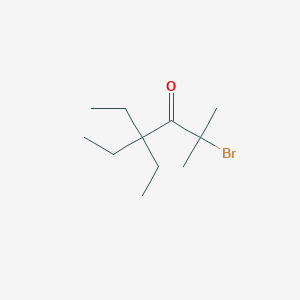
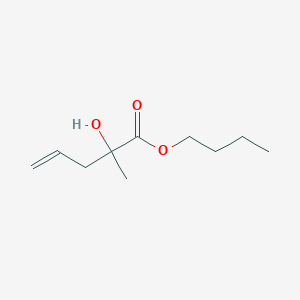
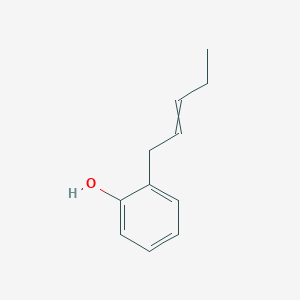
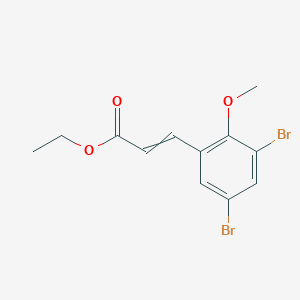
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
